L-Valine-d1

Metabolomics Quantitative Bioanalysis LC-MS/MS

L-Valine-2-D1: C-2 alpha-deuterated L-Valine for LC-MS/MS absolute quantitation in plasma/serum and protein NMR spectral simplification. +1 Da shift ensures near-identical chromatographic co-elution and ionization efficiency, delivering superior matrix effect correction vs. unlabeled standards. Minimal isotopic interference in metabolic flux analyses; selective alpha-proton suppression enables unambiguous valine residue assignments in proteins >15 kDa.

Molecular Formula C5H11NO2
Molecular Weight 118.15 g/mol
Cat. No. B1642996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine-d1
Molecular FormulaC5H11NO2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4D
InChIKeyKZSNJWFQEVHDMF-ZVRRFCHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine-2-D1: Deuterium-Labeled Essential Amino Acid for Quantitative Metabolomics and Protein NMR


L-Valine-2-D1 (CAS 77257-03-5) is a stable, isotopically labeled analog of the essential branched-chain amino acid L-Valine, featuring a single deuterium substitution at the C-2 (alpha) carbon . This site-specific deuteration introduces a +1 Da mass shift while preserving the molecule's fundamental biochemical properties and stereochemistry. The compound is utilized as a stable isotope-labeled internal standard for absolute quantification via mass spectrometry and as a tracer in metabolic flux studies . Its primary differentiation stems from the precise placement of the deuterium label, which enables unique applications in protein NMR spectroscopy where the alpha-proton signal is selectively eliminated, simplifying complex spectra [1].

Why Unlabeled Valine or Alternative Isotopologs Cannot Substitute for L-Valine-2-D1 in Specialized Applications


Simple substitution with unlabeled L-Valine fails because it lacks the essential mass difference required for MS-based quantitation in complex biological matrices and cannot provide the selective NMR signal suppression that is crucial for protein resonance assignments [1]. While alternative deuterated valine analogs like L-Valine-d8 or L-Valine-2,3-d2 offer multiple deuterium atoms, they introduce a larger mass shift (+8 or +2 Da), which can be less ideal for certain metabolic flux analyses where a minimal, +1 Da shift reduces isotopic interference and preserves chromatographic co-elution . Furthermore, site-specific labeling at the C-2 position is metabolically distinct from labeling on methyl groups, as the alpha-deuterium can be lost during transamination reactions, offering a specific probe for that metabolic step that fully deuterated or methyl-labeled analogs cannot provide [2].

Quantitative Differentiation of L-Valine-2-D1: Evidence-Based Comparison for Informed Procurement


Precise +1 Da Mass Shift for Accurate LC-MS/MS Quantification

L-Valine-2-D1 provides a precise +1.006 Da mass shift relative to unlabeled L-Valine (monoisotopic mass 117.079 Da vs. 118.085 Da) [1]. This minimal shift is advantageous for LC-MS/MS internal standardization as it ensures near-identical chromatographic retention time and ionization efficiency compared to the analyte, minimizing matrix effects and improving quantitative accuracy in complex biological samples. In contrast, a fully deuterated analog like L-Valine-d8 exhibits a larger +8 Da shift, which can lead to chromatographic separation due to the inverse isotope effect, potentially compromising the accuracy of co-elution-based correction [2].

Metabolomics Quantitative Bioanalysis LC-MS/MS

Site-Specific Alpha-Proton Suppression in 1H NMR for Protein Structure Elucidation

The substitution of the alpha proton with deuterium in L-Valine-2-D1 eliminates the CαH signal in 1H NMR spectra. This simplification is quantitatively demonstrated in studies using selectively deuterated valine to resolve complex protein spectra. For example, the use of [γ-2H6]valine allowed the identification of all 60 methyl resonances from valine and leucine residues in Lactobacillus casei dihydrofolate reductase [1]. By specifically removing the alpha proton signal, L-Valine-2-D1 further reduces spectral crowding and enables unambiguous assignment of remaining side-chain resonances. This targeted approach contrasts with uniformly labeled valine (e.g., L-Valine-d8), which would suppress all proton signals, or unlabeled valine, which provides no spectral simplification [2].

Protein NMR Structural Biology Resonance Assignment

Metabolic Flux Analysis with Minimized Isotopic Interference

In metabolic flux studies using direct infusion high-resolution mass spectrometry (DI-HRMS), the minimal +1 Da mass shift of L-Valine-2-D1 reduces the complexity of isotopologue spectral deconvolution compared to tracers with multiple labels . When cells are fed with a labeled substrate, the resulting mass isotopomer distribution (MID) of downstream metabolites is analyzed to infer pathway fluxes. A single deuterium label generates a simpler MID (predominantly M+1 and M+0 species), which is less prone to natural isotope abundance corrections and spectral overlap than the complex M+2, M+3, etc., patterns generated by fully deuterated (e.g., L-Valine-d8) or 13C-labeled tracers. This simplification allows for more accurate flux determination, particularly in high-throughput screening applications .

Metabolic Flux Analysis Stable Isotope Tracing Metabolomics

Optimal Application Scenarios for L-Valine-2-D1 Based on Quantitative Differentiation


Precise LC-MS/MS Quantification of Valine in Complex Biological Matrices

L-Valine-2-D1 is the preferred internal standard for the absolute quantification of L-Valine in plasma, serum, or tissue homogenates via LC-MS/MS . Its +1 Da mass shift ensures near-identical chromatographic behavior and ionization efficiency to the target analyte, providing the most robust correction for matrix effects and instrument variability. This leads to improved assay accuracy and precision, which is essential for clinical diagnostics, nutritional studies, and pharmacokinetic evaluations .

NMR-Based Protein Structure and Dynamics Studies

For structural biologists studying large proteins (>15 kDa) where spectral crowding is a major obstacle, L-Valine-2-D1 is an invaluable reagent [1]. By eliminating the alpha-proton signal, it reduces spectral overlap in the critical amide-alpha region of 1H NMR spectra. This enables the unambiguous assignment of valine residues and their spin systems, a prerequisite for detailed analysis of protein structure, folding, and interactions by NMR [1].

High-Throughput Metabolic Flux Analysis of Valine Catabolism

In metabolic flux analysis studies using DI-HRMS, L-Valine-2-D1 serves as an efficient tracer for mapping the flow of carbon from valine into downstream pathways like the TCA cycle or lipid biosynthesis . The simple M+1 isotopologue pattern generated by this tracer minimizes spectral complexity and computational corrections, making it ideally suited for high-throughput screening of metabolic phenotypes in cell culture models or patient-derived organoids .

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